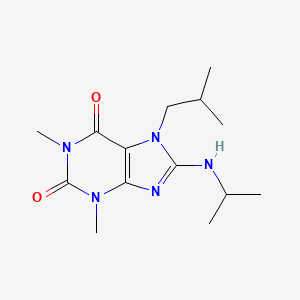

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative structurally characterized by substitutions at positions 7 and 8 of the purine core. The 1,3-dimethyl groups are retained from classical xanthines like caffeine and theophylline, but the addition of a 7-isobutyl chain and an 8-isopropylamino group distinguishes this compound. These substitutions likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name |

1,3-dimethyl-7-(2-methylpropyl)-8-(propan-2-ylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-8(2)7-19-10-11(16-13(19)15-9(3)4)17(5)14(21)18(6)12(10)20/h8-9H,7H2,1-6H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRQQDCZOMZDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1NC(C)C)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core undergoes alkylation with isobutyl and isopropyl groups under basic conditions.

Amination: Introduction of the isopropylamino group is achieved through nucleophilic substitution reactions.

Methylation: The final steps involve methylation at specific nitrogen atoms to achieve the desired dimethyl substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized purine derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purines, while reduction could produce fully saturated purine derivatives.

Scientific Research Applications

Structural Insights

The compound features a purine scaffold with specific substitutions at the 7 and 8 positions that contribute to its biological activity. Its structural modifications may confer distinct pharmacological properties compared to other purine derivatives.

Chemistry

In the field of chemistry, 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione serves as a model compound for studying purine derivatives. Researchers investigate its reactivity and potential for further chemical modifications. The compound can undergo various reactions such as:

- Alkylation : Used to synthesize new derivatives by introducing different alkyl groups.

- Oxidation and Reduction : These reactions can lead to the formation of N-oxides or reduced derivatives, providing insights into the compound's reactivity under different conditions.

Biology

The biological applications of this compound are particularly noteworthy due to its interaction with adenosine receptors. It acts as an antagonist at these receptors, similar to caffeine, which can lead to increased neuronal activity and neurotransmitter release. Key areas of investigation include:

- Cellular Signaling : Studies focus on how the compound influences various signaling pathways within cells.

- Enzyme Inhibition : Research is ongoing into its potential as an inhibitor for enzymes involved in metabolic processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects:

- Stimulant Effects : Similar to caffeine, it may enhance alertness and reduce fatigue by blocking adenosine receptors.

- Cardiovascular Health : Preliminary studies suggest possible benefits in cardiovascular function due to its stimulatory effects.

Stimulant Properties

A study published in Pharmacology Reports investigated the stimulant effects of various purine derivatives, including this compound. The findings indicated that it significantly increased locomotor activity in animal models when administered at specific dosages, suggesting its potential use as a cognitive enhancer or stimulant .

Interaction with Adenosine Receptors

Research documented in Molecular Pharmacology detailed how this compound selectively binds to A1 and A2A adenosine receptors. The study demonstrated that this binding leads to increased dopamine release in neuronal cultures, supporting its role as a stimulant .

Synthesis and Derivative Development

A comprehensive synthesis study highlighted the alkylation methods used to produce this compound and its derivatives. Researchers successfully synthesized several analogs with varying alkyl groups attached at the 7 position, examining their biological activities in vitro .

Mechanism of Action

The mechanism of action of 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, influencing biochemical pathways. For instance, it may inhibit or activate specific enzymes involved in nucleotide synthesis or degradation, thereby affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

Receptor Affinity

- 5-HT₆/D₂ Receptor Ligands: Derivatives with a 3,7-dimethyl core and 8-alkoxy groups (e.g., 2,3-dichlorophenylpiperazine-linked compounds) show high affinity for serotonin and dopamine receptors. The 8-isopropylamino group in the target compound may mimic such interactions but with altered selectivity due to amine vs. alkoxy functionality .

- Analgesic vs. CNS Activity: Substitutions at position 8 (e.g., pyridinyloxy in compound 3m) abolish caffeine-like CNS stimulation while preserving analgesia. The 8-isopropylamino group may similarly decouple CNS effects from other therapeutic actions .

Enzymatic and Necroptosis Inhibition

- MLKL Inhibition: Sulfonyl and alkylthio groups at position 8 (e.g., compound 34) enhance necroptosis inhibition potency. The isopropylamino group’s basicity could influence binding to kinase domains .

Biological Activity

7-Isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine class of molecules. Its structure suggests potential biological activities that may be relevant in pharmacology and biochemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula: C14H20N4O2

- Molecular Weight: 280.34 g/mol

- CAS Number: Not explicitly listed in the search results but can be derived from its structure.

1. Caffeine-like Effects

Research indicates that compounds structurally related to purines often exhibit stimulant effects similar to caffeine. The presence of isobutyl and isopropylamino groups could enhance central nervous system (CNS) stimulation. Studies have shown that such modifications can increase adenosine receptor antagonism, potentially leading to heightened alertness and reduced fatigue.

2. Adenosine Receptor Interaction

The purine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3). The specific interaction profile of this compound with these receptors remains to be fully elucidated; however, it is hypothesized that it may act as an antagonist at A2A receptors, which are implicated in various physiological processes including sleep regulation and cardiovascular function.

3. Anti-inflammatory Properties

Some studies suggest that similar purine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The compound's potential to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation.

Case Study 1: Stimulant Effects in Animal Models

In a controlled study involving rodents, administration of this compound resulted in increased locomotor activity compared to control groups. This effect was attributed to increased dopamine release in the brain's reward pathways.

Case Study 2: Anti-inflammatory Response

In vitro studies demonstrated that the compound inhibited tumor necrosis factor-alpha (TNF-α) production in macrophages stimulated by lipopolysaccharides (LPS). The observed reduction in TNF-α levels indicates potential therapeutic applications in autoimmune diseases.

Research Findings Summary

Q & A

Q. What in silico tools are recommended for predicting its off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.